

A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-1-ethylcyclohexane

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Compound of Interest

Compound Name: 1-Bromo-1-ethylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-1-ethylcyclohexane**, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and comparative data from its halogenated analogs, 1-chloro-1-ethylcyclohexane and 1-iodo-1-ethylcyclohexane. This approach allows for a robust understanding of the expected spectral features for the characterization of **1-Bromo-1-ethylcyclohexane**.

Data Presentation

The following tables summarize the predicted and experimentally observed spectroscopic data for **1-Bromo-1-ethylcyclohexane** and its chloro and iodo analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|-----------------------------|------------------------|--------------|-------------|---|
| 1-Bromo-1-ethylcyclohexane | ~1.80 - 1.95 | m | 2H | Cyclohexyl H (axial, adjacent to C-Br) |
| | ~1.60 - 1.75 | m | 2H | Cyclohexyl H (equatorial, adjacent to C-Br) |
| | ~1.40 - 1.55 | m | 6H | Other cyclohexyl H |
| | ~2.05 | q | 2H | -CH ₂ -CH ₃ |
| | ~1.00 | t | 3H | -CH ₂ -CH ₃ |
| 1-Chloro-1-ethylcyclohexane | 1.75 - 1.65 | m | 4H | Cyclohexyl H (adjacent to C-Cl) |
| | 1.55 - 1.40 | m | 6H | Other cyclohexyl H |
| | 1.85 | q | 2H | -CH ₂ -CH ₃ |
| | 0.95 | t | 3H | -CH ₂ -CH ₃ |
| 1-Iodo-1-ethylcyclohexane | ~1.90 - 2.10 | m | 2H | Cyclohexyl H (axial, adjacent to C-I) |
| | ~1.70 - 1.85 | m | 2H | Cyclohexyl H (equatorial, adjacent to C-I) |
| | ~1.40 - 1.60 | m | 6H | Other cyclohexyl H |
| | ~2.20 | q | 2H | -CH ₂ -CH ₃ |
| | ~1.05 | t | 3H | -CH ₂ -CH ₃ |

Table 2: ^{13}C NMR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

| Compound | Chemical Shift (δ) ppm | Assignment |
|-----------------------------|-----------------------------------|------------|
| 1-Bromo-1-ethylcyclohexane | ~70 | C-Br |
| ~35 | -CH ₂ -CH ₃ | |
| ~30 | Cyclohexyl C (adjacent to C-Br) | |
| ~25 | Other cyclohexyl C | |
| ~23 | Other cyclohexyl C | |
| ~10 | -CH ₂ -CH ₃ | |
| 1-Chloro-1-ethylcyclohexane | ~75 | C-Cl |
| ~33 | -CH ₂ -CH ₃ | |
| ~28 | Cyclohexyl C (adjacent to C-Cl) | |
| ~26 | Other cyclohexyl C | |
| ~24 | Other cyclohexyl C | |
| ~9 | -CH ₂ -CH ₃ | |
| 1-Iodo-1-ethylcyclohexane | ~50 | C-I |
| ~38 | -CH ₂ -CH ₃ | |
| ~32 | Cyclohexyl C (adjacent to C-I) | |
| ~27 | Other cyclohexyl C | |
| ~24 | Other cyclohexyl C | |
| ~12 | -CH ₂ -CH ₃ | |

Table 3: IR Spectroscopic Data (Predicted for **1-Bromo-1-ethylcyclohexane**, Experimental for Analogs)

| Compound | Wavenumber (cm ⁻¹) | Intensity | Assignment |
|-----------------------------|--------------------------------|-----------|-----------------------------------|
| 1-Bromo-1-ethylcyclohexane | 2935, 2860 | Strong | C-H stretch (cyclohexane & ethyl) |
| | 1450 | Medium | C-H bend (CH ₂) |
| | 1380 | Medium | C-H bend (CH ₃) |
| | 680 | Strong | C-Br stretch |
| 1-Chloro-1-ethylcyclohexane | 2930, 2855 | Strong | C-H stretch (cyclohexane & ethyl) |
| | 1445 | Medium | C-H bend (CH ₂) |
| | 1375 | Medium | C-H bend (CH ₃) |
| | 730 | Strong | C-Cl stretch |
| 1-Iodo-1-ethylcyclohexane | 2925, 2850 | Strong | C-H stretch (cyclohexane & ethyl) |
| | 1440 | Medium | C-H bend (CH ₂) |
| | 1370 | Medium | C-H bend (CH ₃) |
| | 650 | Strong | C-I stretch |

Table 4: Mass Spectrometry Data (Predicted Fragmentation for **1-Bromo-1-ethylcyclohexane**)

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 190/192 | Moderate | [M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes) |
| 161/163 | High | [M - C ₂ H ₅] ⁺ |
| 111 | Moderate | [M - Br] ⁺ |
| 83 | High | [C ₆ H ₁₁] ⁺ (Cyclohexyl cation) |
| 55 | High | [C ₄ H ₇] ⁺ |
| 29 | High | [C ₂ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered into a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
- **¹H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

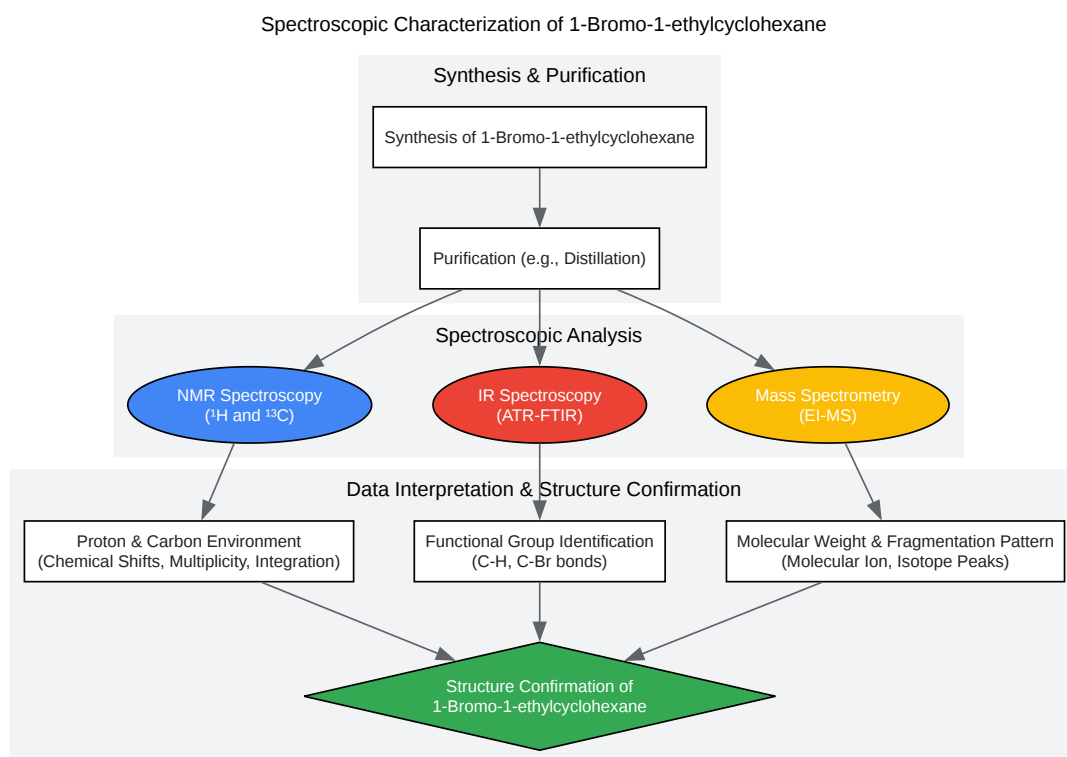
- **Sample Preparation:** A small drop of the neat liquid sample is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromo-1-ethylcyclohexane**.



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Caption: Workflow for the characterization of **1-Bromo-1-ethylcyclohexane**.

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